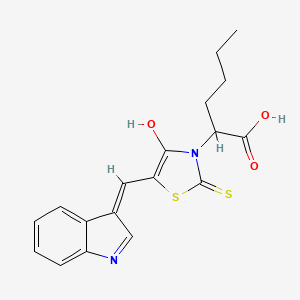

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid, also known as 5-((1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one-3-hexanoic acid, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential biological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

This compound is a thiazolidinone derivative with a unique indole-based structure. It can be synthesized via a sequential C–H allenylation/annulation starting from easily available N-methoxycarbamoyl indoles and propargyl alcohols, where the propargyl alcohols serve as a C1 synthon . Its chemical formula is C{14}H~{12}N~{2}O~{3}S~{2}.

Biological Activity and Pharmacological Potential

Anti-Cancer Properties: Indole derivatives, including this compound, have gained attention for their potential anti-cancer properties. They exhibit cytotoxic effects against cancer cells and may interfere with cell proliferation, apoptosis, and angiogenesis. Further studies are needed to explore its specific mechanisms and potential as an anti-cancer agent .

Antimicrobial Activity: Indole-based compounds often display antimicrobial activity. Researchers have investigated their effectiveness against bacteria, fungi, and viruses. This compound could be explored as a novel antimicrobial agent, contributing to the fight against infectious diseases .

Anti-Inflammatory Effects: Given its unique structure, this compound might modulate inflammatory pathways. Investigating its impact on inflammatory markers and cytokines could reveal its potential as an anti-inflammatory drug .

Drug Development and Target Identification

Targeting Enzymes and Receptors: Researchers can explore the compound’s interactions with specific enzymes (e.g., kinases, proteases) or receptors (e.g., GPCRs) using computational modeling and experimental assays. Identifying its binding sites and potential targets could guide drug development efforts .

Chemical Biology and Mechanistic Studies

Probing Cellular Processes: This compound could serve as a chemical probe to study cellular processes. Researchers can investigate its effects on cell signaling pathways, protein–protein interactions, and gene expression. Understanding its mode of action will contribute to our knowledge of cellular biology .

Materials Science and Nanotechnology

Functional Materials: Thiazolidinone derivatives have been explored for their potential in materials science. Researchers can investigate their use in functional materials, such as sensors, catalysts, or drug delivery systems. The unique indole moiety in this compound may offer interesting properties for such applications .

Future Prospects and Challenges

Structural Modifications: Researchers can design analogs by modifying the indole or thiazolidinone portions of the compound. These modifications may enhance specific properties (e.g., solubility, stability, target selectivity) or introduce new functionalities.

In Vivo Studies: To validate its potential applications, in vivo studies (e.g., animal models) are essential. Investigating its pharmacokinetics, toxicity, and efficacy will guide its translational potential.

Eigenschaften

IUPAC Name |

2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S2/c1-2-3-8-14(17(22)23)20-16(21)15(25-18(20)24)9-11-10-19-13-7-5-4-6-12(11)13/h4-7,9-10,14,21H,2-3,8H2,1H3,(H,22,23)/b11-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYGQRMDDHGCKK-PKNBQFBNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C(=O)O)N1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(5-((1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone](/img/structure/B2700392.png)

![1-[3-(1H-1,3-benzodiazol-1-yl)pyrrolidin-1-yl]-2-cyclopentylethan-1-one](/img/structure/B2700394.png)

![1-(4-benzylpiperidin-1-yl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2700396.png)

![1-[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-3-hydroxy-2-buten-1-one](/img/structure/B2700398.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(9-methyl-6,9-diazaspiro[4.5]decan-6-yl)prop-2-en-1-one](/img/structure/B2700408.png)

![2-((3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2700410.png)

![2-Piperidin-3-yl-2-azaspiro[4.4]nonane-1,3-dione;hydrochloride](/img/structure/B2700414.png)